![molecular formula C18H16F3N5O2S B2630923 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 771490-39-2](/img/structure/B2630923.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. While specific studies are scarce, preliminary investigations suggest that it may inhibit viral replication or entry. Further research is needed to validate its efficacy against specific viruses .
- Sodium octanoate (a medium-chain fatty acid) is metabolized in the liver. This compound, with its methoxyphenyl moiety, could potentially serve as a substrate for non-invasive breath testing to assess hepatic mitochondrial beta-oxidation .
- The crystal structures of this compound provide valuable insights into its molecular arrangement. Intermolecular hydrogen bonding and secondary interactions play a crucial role in stabilizing the crystal lattice. Such studies contribute to our understanding of supramolecular chemistry .
- Although not extensively studied, related compounds with similar structural motifs exhibit diverse biological activities. These include antidepressant, vasorelaxant, platelet-aggregation inhibition, and antioxidant properties. Investigating this compound’s biological effects could reveal novel therapeutic applications .
- As a starting material, this compound can participate in various synthetic pathways. It serves as a precursor for the synthesis of more complex molecules, such as azo dyes, dithiocarbamates, and pharmaceutical intermediates .
Antiviral Activity
Breath Testing Substrate
Crystallography and Supramolecular Chemistry
Biological Activities
Synthetic Intermediates
Mechanism of Action
Target of action
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide” belongs to the class of triazoles and acetamides. Triazoles are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body . Acetamides, on the other hand, are a class of organic compounds that have been used in a variety of pharmaceuticals, including analgesics and hypnotics .
Mode of action
Acetamides can act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific structure .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
Factors such as its molecular weight, polarity, and the presence of functional groups like the amide and triazole could influence its absorption, distribution, metabolism, and excretion .
Result of action
It’s possible that its effects could vary widely depending on the specific targets it interacts with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its activity .
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-28-12-8-6-11(7-9-12)16-24-25-17(26(16)22)29-10-15(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXKKQJNUQZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
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